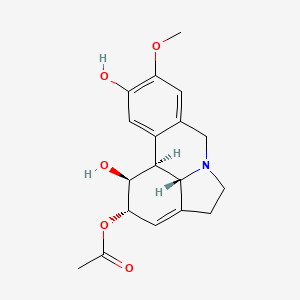

2-O-Acetylpseudolycorine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

[(1S,14S,15S,16S)-4,15-dihydroxy-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-14-yl] acetate |

InChI |

InChI=1S/C18H21NO5/c1-9(20)24-15-5-10-3-4-19-8-11-6-14(23-2)13(21)7-12(11)16(17(10)19)18(15)22/h5-7,15-18,21-22H,3-4,8H2,1-2H3/t15-,16-,17+,18+/m0/s1 |

InChI Key |

GLXYETATWBSVGO-WNRNVDISSA-N |

SMILES |

CC(=O)OC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)O |

Isomeric SMILES |

CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)O |

Canonical SMILES |

CC(=O)OC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Context

Natural Occurrence and Distribution of 2-O-Acetylpseudolycorine

Identification in Rauhia Species (e.g., R. staminosa, R. decora)

The genus Rauhia, a small group of xeromorphic plants native to Peru, has been found to contain this compound. mdpi.com In a chemical survey of three Rauhia species, this compound was specifically identified and quantified in Rauhia staminosa. mdpi.com The analysis revealed that while the lycorine-type alkaloids were abundant in this species, this compound was present at a concentration of 38.2 μg per 100 mg of dry weight. mdpi.com Rauhia species are characterized by their large, globose bulbs, from which emerge deciduous, fleshy leaves and greenish-white to green flowers. mdpi.com

Presence in Narcissus Species (e.g., N. requienii, N. assoanus, N. jacetanus)

The genus Narcissus, commonly known as daffodils, is a significant source of Amaryllidaceae alkaloids, including this compound. researchgate.netresearchgate.netepdf.pubnih.govsemanticscholar.org This compound has been isolated from the aerial parts of Narcissus requienii, along with its isomer, 1-O-acetylpseudolycorine, and their parent compound, pseudolycorine (B1215541). researchgate.netknapsackfamily.com Further research has confirmed the presence of this compound in Narcissus assoanus. researchgate.netalljournals.cn Additionally, studies on Narcissus jacetanus have documented the presence of various alkaloids, including those of the lycorine (B1675740) type. researchgate.netnih.gov

Detection in Leucojum aestivum

Leucojum aestivum, commonly known as the summer snowflake, is another member of the Amaryllidaceae family in which this compound has been detected. mdpi.comnih.gov Interestingly, research has shown that endophytic bacteria isolated from in vitro cultures of L. aestivum are capable of producing this alkaloid. nih.govresearchgate.net This finding suggests a complex interaction between the plant and its microbial inhabitants in the biosynthesis of these specialized metabolites.

Phytochemical Profiling of Plant Extracts Containing this compound

Phytochemical profiling of plant extracts is crucial for identifying the complex mixture of compounds present. In the case of plants containing this compound, these analyses reveal a diverse array of other Amaryllidaceae alkaloids.

In Rauhia staminosa, alongside this compound, a significant amount of 2-O-acetyl-9-O-methylpseudolycorine was also quantified. mdpi.com The phytochemical profile of Rauhia decora showed an even greater diversity of alkaloid types, including lycorine, galanthamine (B1674398), homolycorine (B1213549), haemanthamine, and pretazettine-type skeletons. mdpi.com

Studies on Narcissus species have similarly unveiled a rich chemical tapestry. For instance, in Narcissus requienii, pseudolycorine was found to be the major alkaloid, with this compound being one of the minor components. researchgate.net The alkaloid composition of Narcissus assoanus is known to include assoanine, oxoassoanine, pseudolycorine, and 1-O-acetylpseudolycorine in addition to this compound. researchgate.net

The phytochemical analysis of endophytic bacteria from Leucojum aestivum has identified other alkaloids such as lycorine, tazettine, and pseudolycorine, co-occurring with acetylpseudolycorine. mdpi.comnih.gov

Table 1: Occurrence of this compound and Related Alkaloids in Select Amaryllidaceae Species

| Plant Species | Alkaloid Type | Specific Alkaloids Identified | Reference |

| Rauhia staminosa | Lycorine | This compound, 2-O-acetyl-9-O-methylpseudolycorine | mdpi.com |

| Rauhia decora | Lycorine, Galanthamine, Homolycorine, Haemanthamine, Pretazettine | 2-O-acetyl-9-O-methylpseudolycorine | mdpi.com |

| Narcissus requienii | Lycorine | This compound, 1-O-acetylpseudolycorine, Pseudolycorine | researchgate.netknapsackfamily.com |

| Narcissus assoanus | Lycorine | This compound, Assoanine, Oxoassoanine, Pseudolycorine, 1-O-acetylpseudolycorine | researchgate.netalljournals.cn |

| Leucojum aestivum | Lycorine | Acetylpseudolycorine, Lycorine, Tazettine, Pseudolycorine | mdpi.comnih.gov |

Putative Ecological Roles and Biochemical Storage Mechanisms in Plants

The presence of alkaloids like this compound in plants is not coincidental; they are believed to play crucial ecological roles. frontiersin.orgwikipedia.org These secondary metabolites often serve as a chemical defense mechanism against herbivores, pathogens, and competing plants. frontiersin.org The bitter taste and potential toxicity of alkaloids can deter feeding by insects and larger animals.

A fascinating aspect of alkaloid biochemistry is their storage within the plant. It has been suggested that to avoid autotoxicity, plants may store certain alkaloids in a less toxic, derivatized form. nih.gov In the case of pseudolycorine, it is hypothesized that it is stored in the bulbs of Narcissus species as its acetylated derivatives, 1-O-acetylpseudolycorine and this compound. nih.govsemanticscholar.org This biochemical strategy would allow the plant to safely sequester a potent defensive compound, which can then be activated when tissues are damaged. The specific localization of these alkaloids in vulnerable tissues, such as bulbs, further supports their role in defense. nih.gov

The production of these compounds is not limited to the plant itself. The discovery of this compound biosynthesis by endophytic bacteria in Leucojum aestivum opens up new avenues for understanding the ecological interactions and the intricate biochemical interplay between plants and their associated microorganisms. nih.govnih.gov

Advanced Isolation and Extraction Methodologies for Natural Products

Strategies for Extraction from Complex Botanical Matrices

The initial step in isolating Amaryllidaceae alkaloids involves extraction from plant materials, typically the bulbs, but also leaves and aerial parts. ub.eduturkjps.org The choice of extraction method is critical as it influences the yield and profile of the alkaloids obtained. nih.gov Standard methods for Amaryllidaceae alkaloids include percolation, Soxhlet extraction, and maceration with solvents at varying temperatures. umlub.pl

A common approach involves an acid-base extraction procedure. turkjps.orgnih.gov Plant material is typically crushed and extracted with an alcohol, such as methanol (B129727) or ethanol. turkjps.orgscielo.br The resulting crude extract is then acidified to protonate the alkaloids, rendering them water-soluble. This aqueous phase is washed with a non-polar solvent like diethyl ether or petroleum ether to remove neutral and weakly basic compounds. turkjps.orgnih.gov Subsequently, the acidic aqueous layer is basified, often with ammonia, to a pH of 9-10. turkjps.org This deprotonates the alkaloids, which can then be extracted into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). turkjps.orgnih.gov This multi-step process yields an enriched alkaloid fraction ready for further chromatographic purification.

More advanced methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also employed to improve efficiency, reduce solvent consumption, and shorten extraction times. nih.govmdpi.com

Chromatographic Purification Techniques for Amaryllidaceae Alkaloids

Following extraction, the enriched alkaloid fraction contains a complex mixture of structurally related compounds. Chromatographic techniques are indispensable for the separation and purification of individual alkaloids like 2-O-Acetylpseudolycorine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Amaryllidaceae alkaloids due to its high resolution and adaptability. tandfonline.comresearchgate.net Reversed-phase (RP) HPLC is most commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase. tandfonline.comresearchgate.net

The separation is typically achieved using a gradient elution system, where the composition of the mobile phase is varied over time. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate or formic acid, with the proportion of acetonitrile gradually increasing to elute more non-polar compounds. tandfonline.comresearchgate.net The reliability of HPLC methods is demonstrated through validation parameters like linearity, repeatability, and recovery rates. researchgate.net While specific HPLC parameters for the isolation of this compound are not extensively documented, methods developed for similar alkaloids like lycorine (B1675740) and galanthamine (B1674398) provide a solid foundation. tandfonline.comresearchgate.net

Table 1: Representative HPLC Parameters for Amaryllidaceae Alkaloid Separation This table is a composite of typical parameters and does not represent a single specific analysis.

| Parameter | Value/Description | Source(s) |

| Column | Reversed-phase C18 | tandfonline.comresearchgate.net |

| Mobile Phase | A: Aqueous buffer (e.g., 1% ammonium acetate, 0.1% formic acid) | tandfonline.comresearchgate.net |

| B: Acetonitrile | tandfonline.comresearchgate.net | |

| Elution | Gradient system with increasing concentration of acetonitrile | tandfonline.comresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | tandfonline.comresearchgate.net |

| Detection | UV Absorbance (typically in the range of 210-300 nm) | chromatographyonline.combiotage.com |

| Temperature | Ambient or controlled (e.g., 5°C for sensitive compounds) | chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used tool for the qualitative and quantitative analysis of Amaryllidaceae alkaloids. thieme-connect.com This technique is particularly effective for profiling the complex alkaloid mixtures present in plant extracts. mdpi.comacgpubs.org In GC-MS, the volatile or derivatized alkaloids are separated in a gas chromatograph and then detected and identified by a mass spectrometer. mdpi.com

The identification of compounds is based on their retention time and, crucially, their mass fragmentation patterns, which serve as a molecular fingerprint. scielo.br Researchers have built extensive in-house databases of mass spectra and retention indices for Amaryllidaceae alkaloids, allowing for the rapid identification of known compounds in an extract, a process known as dereplication. scielo.br GC-MS has been instrumental in identifying dozens of alkaloids across numerous genera such as Galanthus, Hippeastrum, and Crinum. ub.eduthieme-connect.comacgpubs.org This method is suitable for identifying acetylated alkaloids, as demonstrated by the characterization of compounds like 1-O-acetyl-lycorine. nih.gov

Table 2: Examples of Amaryllidaceae Alkaloids Identified by GC-MS in Various Genera

| Genus Studied | Key Alkaloids Identified via GC-MS | Source(s) |

| Galanthus krasnovii | 11-hydroxyvittatine, anhydrolycorine, 1-acetyl-beta-carboline | thieme-connect.comresearchgate.net |

| Hippeastrum cultivars | Lycorine, galanthamine, montanine, haemanthamine | acgpubs.org |

| Crinum × amabile | Haemanthamine, lycorine, galanthamine types | ub.edu |

| Urceolina, Clinanthus | Lycorine, galanthamine, 2-hydroxyanhydrolycorine | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This hybrid technique is exceptionally well-suited for analyzing complex biological samples and can detect and quantify trace components. nih.govnih.gov

For Amaryllidaceae alkaloids, LC-MS allows for the direct analysis of extracts, often with minimal sample preparation. mdpi.com The technique can differentiate between structurally similar alkaloids based on their distinct fragmentation patterns in the mass spectrometer. nih.gov LC-MS/MS has been successfully applied to create detailed phytochemical profiles for various Lycoris species, identifying over 30 different Amaryllidaceae alkaloids and highlighting the chemical diversity among them. mdpi.com

Crucially, LC-MS analysis has been used to identify this compound, providing key data on its molecular properties. rjpharmacognosy.ir

Table 3: LC-MS Research Findings for this compound

| Property | Finding | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₆ | rjpharmacognosy.ir |

| Hydrogen Bond Acceptors | 6 | rjpharmacognosy.ir |

| Hydrogen Bond Donors | 2 | rjpharmacognosy.ir |

| Aromatic Heavy Atoms | 24 | rjpharmacognosy.ir |

| Fraction Csp3 Saturation | 0.50 | rjpharmacognosy.ir |

| Molar Refractivity | 90.44 | rjpharmacognosy.ir |

Emerging Separation Technologies for Minor Alkaloid Constituents

The isolation of minor constituents like this compound often requires more advanced and efficient separation technologies beyond classical chromatography. These emerging methods offer improved resolution, higher throughput, and better recovery.

One such technique is pH-zone-refinement centrifugal partition chromatography (CPC) . This is a support-free liquid-liquid chromatographic technique where separation occurs between two immiscible liquid phases. In the pH-zone-refinement mode, a pH gradient is formed in the column, which allows for the highly efficient separation of ionizable compounds like alkaloids. This method was successfully used for the preparative one-step separation of acetylated lycorine-type alkaloids from Rhodolirium speciosum, yielding pure compounds with high recovery rates. nih.gov

Other advanced technologies applicable to natural product isolation include:

Multimodal Monolithic Chromatography: This uses a single-piece porous support material (monolith) that allows for rapid, convection-assisted mass transfer of large molecules. nih.gov Newly developed monoliths with weak anion-exchange properties are capable of purifying large biomolecules at neutral pH and room temperature, a principle that could be adapted for sensitive alkaloids. nih.gov

Supercritical Fluid Extraction (SFE) and Chromatography (SFC): SFE uses a supercritical fluid, typically CO₂, as the extraction solvent. By adding a co-solvent, its selectivity can be tuned to extract a wide range of compounds. mdpi.com Coupling SFE online with chromatographic systems represents a green and automated approach to analysis. mdpi.com

These advanced techniques hold significant promise for the efficient isolation and purification of minor but potentially bioactive alkaloids from complex botanical matrices.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pseudolycorine (B1215541) Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton.

¹H NMR spectroscopy provides information on the chemical environment of each proton in a molecule. In 2-O-Acetylpseudolycorine, the spectrum reveals several characteristic signals. These include resonances in the aromatic region for the protons on the benzene (B151609) ring, signals for the olefinic protons in the cyclohexene (B86901) ring, and a complex series of signals for the aliphatic protons of the fused ring system. A key diagnostic signal is a sharp singlet typically found around 2.0-2.2 ppm, which corresponds to the three protons of the acetyl group, confirming its presence. The position of this acetyl group at C-2 causes a downfield shift for the H-2 proton compared to its signal in the parent compound, pseudolycorine.

Note: The following table is representative and based on established data for the lycorine (B1675740) skeleton and known chemical shift effects of acetylation. Exact values can vary based on solvent and experimental conditions.

| Proton | Representative Chemical Shift (δ) ppm | Multiplicity | Notes |

| H-10 | ~6.8 | s | Aromatic proton |

| H-7 | ~6.7 | s | Aromatic proton |

| H-3 | ~5.6 | br s | Olefinic proton |

| H-2 | ~5.4 | m | Shifted downfield due to deshielding effect of the adjacent acetyl group. |

| H-1 | ~4.1 | m | |

| H-6α, H-6β | ~3.5, ~4.2 | d, d (AB system) | Benzylic methylene (B1212753) protons |

| -OCOCH₃ | ~2.1 | s | Methyl protons of the acetyl group |

¹³C NMR spectroscopy maps the carbon framework of a molecule. rjpharmacognosy.ir The spectrum of this compound shows distinct signals for each of its 18 carbon atoms. savemyexams.com The presence of the acetyl group is confirmed by two specific signals: one for the carbonyl carbon (C=O) appearing far downfield (typically 170-175 ppm) and one for the methyl carbon (CH₃) in the upfield region (around 21 ppm). mdpi.comwhitman.edu The C-2 carbon, to which the acetyl group is attached, experiences a significant downfield shift compared to its position in pseudolycorine, which is a direct consequence of the deshielding effect of the acetate (B1210297) ester. savemyexams.com

Note: The following table is representative and based on established data for the lycorine skeleton and known chemical shift effects of acetylation. Exact values can vary based on solvent and experimental conditions.

| Carbon | Representative Chemical Shift (δ) ppm | Notes |

| -OC OCH₃ | ~171.0 | Carbonyl carbon of the acetyl group |

| C-8 | ~147.0 | Aromatic quaternary carbon |

| C-9 | ~146.8 | Aromatic quaternary carbon |

| C-4 | ~132.0 | Olefinic quaternary carbon |

| C-3 | ~125.0 | Olefinic methine carbon |

| C-7 | ~108.0 | Aromatic methine carbon |

| C-10 | ~105.0 | Aromatic methine carbon |

| C-2 | ~75.0 | Shifted downfield due to attachment of the acetyl group. |

| C-1 | ~70.0 | |

| -OCOC H₃ | ~21.0 | Methyl carbon of the acetyl group |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals—and the atoms they represent—are connected. rjpharmacognosy.ir

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would establish the sequence of protons within the different rings of the core structure, confirming the spin systems. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. For this compound, a key HMBC correlation would be observed between the singlet signal of the acetyl protons (-OCOCH₃) and the C-2 carbon signal, definitively confirming the location of the ester group at the C-2 position.

The combined application of these 2D NMR techniques was instrumental in the complete and unambiguous structural elucidation of the alkaloid. pressbooks.pubacdlabs.com

Natural products are often isolated from their source in very small quantities. Cryoprobe NMR technology offers a significant advantage by dramatically increasing the sensitivity of the NMR experiment. By cooling the detector electronics to cryogenic temperatures, thermal noise is reduced, allowing for the acquisition of high-quality spectra on microgram-scale samples. This technology is particularly valuable in the field of alkaloid chemistry, enabling the structural elucidation of minor compounds like this compound that would otherwise be challenging to analyze. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For this compound (molecular formula C₁₈H₁₉NO₅), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, which confirms the elemental composition.

When subjected to fragmentation within the mass spectrometer (MS/MS), the molecule breaks apart in a predictable manner, providing further structural clues. arizona.edu The fragmentation pattern is a molecular fingerprint. Common fragmentation pathways for this compound would include the initial loss of neutral molecules. savemyexams.com For example, the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion is a characteristic fragmentation. Other observed fragments arise from cleavages within the complex ring system, often through retro-Diels-Alder reactions, which are common for this type of alkaloid skeleton. ub.edu

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Identity of Fragment |

| 329 | - | [M]⁺ (Molecular Ion) |

| 269 | 100 | [M - CH₃COOH]⁺ |

| 254 | 75 | Further fragmentation |

| 228 | 80 | Further fragmentation |

Data derived from studies on Amaryllidaceae alkaloids.

Computational Chemistry Approaches to Support Structural Assignments

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool in the structural elucidation of natural products. Current time information in Bangalore, IN.researchgate.netresearchgate.net In the case of this compound, computational methods can be employed to corroborate the structural assignment made through spectroscopic techniques. This is especially valuable for confirming the relative and absolute stereochemistry of the molecule.

The general approach involves calculating theoretical NMR chemical shifts for all possible diastereomers of the proposed structure. These calculated shifts are then compared with the experimental NMR data. The diastereomer whose calculated NMR data shows the best correlation with the experimental data is considered the most likely correct structure.

The workflow for such a computational study typically involves the following steps:

Conformational Search: A thorough conformational search for each possible diastereomer of this compound is performed using a molecular mechanics force field. This is to identify all low-energy conformers that are likely to exist in solution.

Geometry Optimization: The geometries of all identified low-energy conformers are then optimized at a higher level of theory, typically a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

NMR Chemical Shift Calculation: For each optimized conformer, the 1H and 13C NMR chemical shifts are calculated using a DFT method, often with a larger basis set for better accuracy (e.g., mPW1PW91/6-311+G(2d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations. researchgate.net

Boltzmann Averaging: The calculated NMR chemical shifts for all conformers of a given diastereomer are then averaged based on their calculated Boltzmann populations at the experimental temperature.

Correlation Analysis: The Boltzmann-averaged theoretical chemical shifts for each diastereomer are plotted against the experimental chemical shifts. Statistical parameters such as the mean absolute error (MAE), the corrected mean absolute error (CMAE), and the correlation coefficient (R2) are calculated to determine the best fit.

For lycorine-type alkaloids, DFT calculations have been successfully used to revise and confirm structures. researchgate.netresearchgate.net For instance, in the structural elucidation of 2-epi-pseudolycorine, DFT calculations of chemical shifts were instrumental in assigning the planar structure and determining the relative configuration. researchgate.net

Table 2: Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Hypothetical Diastereomer of this compound

| Carbon | Experimental δC (ppm) | Calculated δC (ppm) | Δδ (Exp - Calc) |

| 1 | 69.5 | 69.8 | -0.3 |

| 2 | 71.0 | 71.5 | -0.5 |

| 3 | 125.0 | 125.3 | -0.3 |

| 4 | 130.0 | 130.1 | -0.1 |

| 4a | 47.0 | 47.5 | -0.5 |

| ... | ... | ... | ... |

In addition to NMR chemical shift prediction, other chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can also be calculated using time-dependent DFT (TD-DFT). The comparison of the calculated ECD and VCD spectra with the experimental spectra provides a reliable method for determining the absolute configuration of chiral molecules like this compound.

The application of these computational methods provides a robust and independent verification of the structure of this compound, complementing the experimental spectroscopic data and leading to a confident and unambiguous structural assignment.

Biosynthetic Pathways and Precursor Studies

Elucidation of the Norbelladine (B1215549) Pathway to Amaryllidaceae Alkaloids

The central backbone of all Amaryllidaceae alkaloids is the norbelladine scaffold. nih.gov The norbelladine pathway is the foundational biosynthetic route that gives rise to the vast array of these compounds. cmu.ac.th This pathway commences with the condensation of two primary precursors, tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). mdpi.comwikipedia.org This initial condensation reaction, a critical step in the formation of the norbelladine structure, can be catalyzed by norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR). wikipedia.orgfrontiersin.org The resulting norbelladine molecule serves as the common intermediate from which the various classes of Amaryllidaceae alkaloids are derived through different cyclization patterns. nih.gov

Role of Phenylalanine and Tyrosine as Primary Precursors

The journey to 2-O-Acetylpseudolycorine begins with two fundamental aromatic amino acids: L-phenylalanine and L-tyrosine. cmu.ac.thub.edu These primary metabolites are channeled into the specialized alkaloid biosynthetic pathway. L-phenylalanine serves as the precursor for the C6-C1 unit of the norbelladine skeleton, specifically 3,4-dihydroxybenzaldehyde. nih.govmdpi.com This conversion occurs through the phenylpropanoid pathway, a well-established metabolic route in plants. uniprot.org Simultaneously, L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine, which provides the C6-C2-N unit of the norbelladine core. mdpi.comrushim.ru The convergence of these two precursor pathways at the formation of norbelladine is a hallmark of Amaryllidaceae alkaloid biosynthesis. mdpi.com

| Precursor Amino Acid | Derived Intermediate | Contribution to Norbelladine |

| L-Phenylalanine | 3,4-dihydroxybenzaldehyde (3,4-DHBA) | C6-C1 unit |

| L-Tyrosine | Tyramine | C6-C2-N unit |

Table 1: Primary Precursors in Norbelladine Biosynthesis

Enzymatic Steps and Oxidative Coupling Reactions in Lycorine-Type Alkaloid Biosynthesis

Following the formation of norbelladine, a key methylation step occurs, catalyzed by norbelladine 4′-O-methyltransferase (N4OMT), to produce 4′-O-methylnorbelladine. nih.govethernet.edu.et This intermediate is a crucial branch point in the biosynthesis of various Amaryllidaceae alkaloid skeletons. nih.gov The formation of the lycorine-type skeleton, to which pseudolycorine (B1215541) and its acetylated form belong, proceeds through an ortho-para' oxidative coupling of 4′-O-methylnorbelladine. acs.org This intramolecular C-C bond formation is a critical step that establishes the characteristic pyrrolo[de]phenanthridine ring system of lycorine-type alkaloids. acs.org These complex oxidative coupling reactions are primarily catalyzed by cytochrome P450 monooxygenases of the CYP96T family. nih.govnih.govnih.gov Subsequent enzymatic modifications, including hydroxylations and reductions, further decorate the core structure to yield a variety of lycorine-type alkaloids. acs.org For instance, the conversion of norpluviine (B12688598) to lycorine (B1675740) involves an allylic oxidation at the C-2 position. ub.edumdpi.com

| Enzymatic Step | Enzyme Class/Family | Function |

| Norbelladine methylation | O-methyltransferase (N4OMT) | Formation of 4′-O-methylnorbelladine |

| Oxidative coupling | Cytochrome P450 (CYP96T) | Formation of the lycorine skeleton via ortho-para' coupling |

| Further modifications | Hydroxylases, Reductases | Structural diversification of the lycorine core |

Table 2: Key Enzymatic Steps in Lycorine-Type Alkaloid Biosynthesis

Investigation of Acetylation Mechanisms in Pseudolycorine Metabolism

The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-2 position of pseudolycorine. While the specific enzyme responsible for this reaction in the context of pseudolycorine biosynthesis has not been definitively characterized, the mechanism can be inferred from studies of similar reactions in other plant alkaloid pathways. mdpi.comnih.gov In plants, the acetylation of alkaloids is typically catalyzed by O-acetyltransferases, which utilize acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor. nih.govresearchgate.net For example, the biosynthesis of morphine in Papaver somniferum involves a salutaridinol (B1235100) 7-O-acetyltransferase that transfers an acetyl group from acetyl-CoA to salutaridinol. wikipedia.orgnih.gov Similarly, in the biosynthesis of vindoline (B23647) in Catharanthus roseus, deacetylvindoline-4-O-acetyltransferase (DAT) catalyzes the final acetylation step. mdpi.com It is highly probable that a similar O-acetyltransferase is responsible for the conversion of pseudolycorine to this compound, utilizing acetyl-CoA as the co-substrate. This acetylation may serve to modify the biological activity of the alkaloid or to facilitate its storage within the plant cell. mdpi.com

Biotechnological Approaches to Manipulating Biosynthesis in Plant Systems

The low abundance of many Amaryllidaceae alkaloids in their natural plant sources has spurred interest in biotechnological production methods. researchgate.netnih.gov Plant tissue and organ cultures, including callus and bulb cultures, have been explored as a means to produce these valuable compounds in a controlled environment. uniprot.org However, the production levels in undifferentiated cell cultures are often lower than in whole plants. Metabolic engineering offers a promising strategy to enhance alkaloid yields. This can involve the overexpression of key biosynthetic genes, such as those encoding for norbelladine synthase or the cytochrome P450 enzymes involved in oxidative coupling. uniprot.org Furthermore, understanding the regulatory networks that control alkaloid biosynthesis, including the role of transcription factors, can provide additional targets for manipulation. frontiersin.org The heterologous expression of Amaryllidaceae alkaloid biosynthetic pathways in microbial hosts like yeast or bacteria is another avenue being explored for sustainable and scalable production. mdpi.com

| Biotechnological Approach | Description | Potential Outcome |

| Plant Tissue Culture | Growth of plant cells, tissues, or organs in vitro. | Controlled production of alkaloids, independent of environmental factors. |

| Metabolic Engineering | Overexpression or silencing of key biosynthetic genes. | Increased yield of target alkaloids. |

| Heterologous Expression | Transfer of biosynthetic genes into microbial hosts. | Scalable and sustainable production of alkaloids. |

Table 3: Biotechnological Strategies for Amaryllidaceae Alkaloid Production

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Pseudolycorine (B1215541) and Related Alkaloid Skeletons

The de novo or total synthesis of the lycorine-type alkaloid core, a pentacyclic system often classified as a tetracyclic pyrrolo[d,e]phenanthridine, has been a long-standing goal in organic chemistry. nih.gov These efforts not only provide access to the natural products but also drive the development of new synthetic methodologies. Various strategies have been successfully employed to construct this complex framework.

Key synthetic approaches include:

Diels-Alder Reactions: This powerful cycloaddition reaction is often used to form the core cyclohexene (B86901) ring (C-ring) of the alkaloid skeleton. For instance, a synthetic pathway can begin with the reaction between a diene and a dienophile to construct a bicyclic lactone, which is then elaborated through several steps to form the complete lycorane core. nih.gov

Biomimetic Ring-Switch: Some syntheses mimic the proposed biosynthetic pathways in plants. One such approach involves a biomimetic "ring-switch" from a lycorine-type progenitor to a lycorenine-type alkaloid, demonstrating a deep understanding of natural product biogenesis and applying it in a laboratory setting. imperial.ac.uk

Radical Cyclizations: Intramolecular radical cyclizations have been effectively used to forge key carbon-carbon bonds and establish the intricate ring systems of these alkaloids.

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in connecting different fragments of the molecule, particularly for attaching the aromatic A-ring to the rest of the alkaloid structure. researchgate.net

[3+2] Cycloadditions: The cycloaddition of iminium ylide-olefins has been utilized as a concise method to assemble the core structure, followed by a Pictet-Spengler reaction to complete the synthesis of the α-lycorane skeleton. nih.gov

These diverse strategies highlight the creativity and precision required to assemble complex natural product skeletons from simple starting materials.

Semisynthesis of 2-O-Acetylpseudolycorine from Natural Precursors

While total synthesis provides a versatile route to these alkaloids, semisynthesis offers a more direct and often higher-yielding pathway by starting from an abundant, naturally occurring precursor. This compound is readily prepared via the semisynthesis from its natural precursor, pseudolycorine, which is an Amaryllidaceae alkaloid. researchgate.net

The process involves a straightforward esterification reaction targeting the hydroxyl group at the C-2 position of the pseudolycorine molecule. This transformation is typically achieved by treating pseudolycorine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine. The base serves to neutralize the acidic byproduct (HCl or acetic acid) and catalyze the reaction. This selective acetylation yields this compound, demonstrating an efficient conversion of a natural product into a specific derivative.

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of a molecule relates to its biological function—a concept known as the structure-activity relationship (SAR)—chemists systematically create a series of related compounds, or analogs. For lycorine-type alkaloids, SAR studies are crucial for identifying the key structural features required for their biological effects, such as anticancer or antiviral activity. researchgate.net

A primary focus for derivatization has been the 1,2-diol moiety on the C-ring of lycorine (B1675740) and pseudolycorine. nih.gov By selectively modifying these hydroxyl groups, researchers can probe their importance. For example, a "mini-library" of lycorine derivatives was prepared to investigate their apoptosis-inducing activity in human leukemia cells. nih.gov This involved reactions such as silylation and acetylation at the C-1 and C-2 positions.

The findings from these studies provide critical insights. For instance, it was demonstrated that the presence of a free 1,2-diol is a crucial requirement for potent apoptosis-inducing activity in the lycorine series. nih.gov Analogs where one or both hydroxyl groups were modified (e.g., via silylation) were found to be inactive. nih.gov However, some modifications are tolerated or can even enhance specific activities; 1-acetyllycorine showed potent anti-Dengue-Virus (DENV) activity, highlighting that SAR can be specific to the biological target. researchgate.net

Table 1: Structure-Activity Relationship of Lycorine Analogs in Apoptosis Induction This table is generated based on data presented in scientific literature for illustrative purposes.

| Compound | Modification | Apoptotic Activity (at 10 µM) | Reference |

|---|---|---|---|

| Lycorine | None (Free 1,2-diol) | Potent (~85%) | nih.gov |

| Pseudolycorine | None (Free 1,2-diol) | Potent (~85%) | nih.gov |

| 1-Acetyllycorine | Acetyl group at C-1 | Moderate (~45%) | nih.gov |

| 2-O-TBS-Lycorine | Silyl (B83357) ether at C-2 | Inactive | nih.gov |

Stereoselective Synthetic Methodologies for Lycorine-Type Alkaloids

The biological activity of complex molecules like pseudolycorine is critically dependent on their three-dimensional structure, or stereochemistry. Therefore, controlling the precise spatial arrangement of atoms during synthesis is paramount. Stereoselective methodologies ensure that the desired stereoisomer is produced, avoiding the formation of inactive or unwanted isomers.

Several powerful stereoselective strategies have been developed for the synthesis of lycorine-type alkaloids:

Chiron Approach: This method utilizes a chiral starting material from nature's "chiral pool," such as a sugar or an amino acid, to impart stereochemical control throughout the synthesis. For example, a highly stereoselective total synthesis of (+)-lycoricidine was achieved starting from α-D-galactopyranoside. researchgate.net

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. Asymmetric total syntheses of lycorane skeletons have been reported that take advantage of organocatalysts to establish key stereocenters with high enantioselectivity. nih.gov

Substrate Control and Diastereoselective Reactions: In many synthetic routes, the existing stereocenters in an intermediate molecule are used to direct the stereochemical outcome of subsequent reactions. A fully diastereoselective total synthesis of clivonine (B1252410) was reported, where the stereochemistry was meticulously controlled at each step. imperial.ac.uk Key reactions like the Ferrier carbocyclization can be used to construct rings with a high degree of stereocontrol. researchgate.net

Development of Novel Chemical Reactions for Pseudolycorine Modification

The presence of multiple reactive functional groups in the pseudolycorine molecule presents a significant challenge for its selective modification. To overcome this, novel chemical reactions and strategies have been developed that allow chemists to target a specific site on the molecule with high precision.

A key innovation in this area is the chemoselective differential functionalization of the hydroxyl groups on the C-ring. nih.gov The hydroxyl groups at the C-1 and C-2 positions have different chemical environments and reactivity. The C-2 hydroxyl group is an allylic pseudoequatorial alcohol, which allows it to be targeted selectively over the C-1 hydroxyl group under carefully controlled conditions. nih.gov

For example, a concise chemoselective silylation strategy was developed that allows for the protection of the C-2 hydroxyl group with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl). nih.govcabidigitallibrary.org This selective protection leaves the C-1 hydroxyl group free for further modification. Subsequently, the silyl protecting group can be removed to unmask the C-2 hydroxyl. This type of selective manipulation is a powerful tool, enabling the synthesis of specific analogs like this compound without the need for a lengthy series of protection-deprotection steps. This approach represents a significant advance in the chemical modification of this complex natural product family. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action

Molecular Target Identification and Ligand-Protein Interactions

Computational methods have been employed to predict and analyze the interaction of 2-O-acetylpseudolycorine with specific enzyme targets, providing insights into its potential mechanisms of action.

In silico molecular docking studies have been conducted to evaluate the binding potential of this compound against various enzyme targets. One such target is the H+/K+-ATPase (proton-potassium pump), an enzyme associated with gastric acid secretion. rjpharmacognosy.irresearchgate.net Using the Autodock4.2 program, researchers have docked this compound into the binding site of H+/K+-ATPase (PDB ID: 5YLV). rjpharmacognosy.irresearchgate.net These computational analyses are instrumental in identifying potential molecular inhibitors from natural sources. researchgate.net

The docking studies revealed that this compound interacts with the H+/K+-ATPase protein with a significant binding affinity. rjpharmacognosy.irresearchgate.net The estimated binding energy for this interaction was calculated to be -8.02 kcal/mol. rjpharmacognosy.irresearchgate.netrjpharmacognosy.ir The inhibitory constant (Ki), which indicates the concentration required to produce half-maximum inhibition, was reported as 1.32 µM. rjpharmacognosy.irresearchgate.net A lower Ki value signifies greater potency. rjpharmacognosy.ir

Further analysis using tools like Discovery Studio Visualizer helped in identifying the specifics of the interaction. rjpharmacognosy.ir The topographical analysis of the binding site indicated a high density of hydrogen bond acceptors. rjpharmacognosy.ir For this compound, the molecule possesses 6 hydrogen bond acceptors and 2 hydrogen bond donors, which contribute to its binding within the enzyme's active site. rjpharmacognosy.ir

Table 1: Molecular Docking Parameters of this compound with H+/K+-ATPase

| Parameter | Value | Source(s) |

|---|---|---|

| Target Enzyme | H+/K+-ATPase (PDB: 5YLV) | rjpharmacognosy.irresearchgate.net |

| Docking Software | Autodock4.2 | rjpharmacognosy.irresearchgate.net |

| Estimated Binding Energy | -8.02 kcal/mol | rjpharmacognosy.irresearchgate.netrjpharmacognosy.ir |

| Inhibitory Constant (Ki) | 1.32 µM | rjpharmacognosy.irresearchgate.net |

| Hydrogen Bond Acceptors | 6 | rjpharmacognosy.ir |

| Hydrogen Bond Donors | 2 | rjpharmacognosy.ir |

Cellular Pathway Modulation

Investigations at the cellular level have explored the effects of this compound on fundamental cellular processes, including proliferation and protein synthesis.

This compound has demonstrated notable antiproliferative activity. Along with related alkaloids like caranine, galanthine, and its parent compound pseudolycorine (B1215541), it has been shown to be active against a variety of tumor cells. ub.edusemanticscholar.orgub.edunih.gov Early studies identified an alkaloid, believed to be pseudolycorine, as possessing antiproliferative activity against Rauscher leukemia in mice. researchgate.net Furthermore, research has indicated that this compound, similar to lycorine (B1675740) and pseudolycorine, can interact with DNA, a mechanism that could contribute to its cytotoxic effects. ub.edusemanticscholar.orgnih.gov

The mechanism of protein synthesis inhibition is a known characteristic of related Amaryllidaceae alkaloids. ub.edulibretexts.org Specifically, pseudolycorine, the precursor to this compound, is known to inhibit protein synthesis in tumor cells. ub.edu Its mode of action is at the step of peptide bond formation on the ribosome, although it appears to utilize a different binding site than lycorine. ub.edu Protein synthesis inhibitors disrupt the processes that lead to the creation of new proteins, which can slow or stop cell growth and proliferation. libretexts.org

Many Amaryllidaceae alkaloids that exhibit significant antiproliferative activities have also been identified as potent inducers of apoptosis, or programmed cell death. ub.eduub.edu Apoptosis is a highly regulated process essential for removing damaged or unnecessary cells and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govnih.govmedcraveonline.com While direct studies detailing the specific apoptotic pathways modulated by this compound are not extensively documented, its demonstrated antiproliferative activity, a common outcome of apoptosis induction, suggests it may also function through this mechanism. ub.eduub.edu

Enzyme Interaction Studies (excluding clinical enzymes like AChE unless fundamental mechanism is explored for the compound itself)

Characterization of Enzyme Inhibition Kinetics

Currently, there is a lack of publicly available in vitro research studies detailing the specific enzyme inhibition kinetics of this compound. While computational in-silico models have explored potential interactions, experimental data determining key kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against specific enzymes are not present in the reviewed literature.

DNA Interaction Profiling

The ability of this compound to interact with DNA has been a subject of scientific investigation, revealing significant binding activity.

In Vitro DNA Binding Assays

An in vitro study assessing the DNA binding potential of various Amaryllidaceae alkaloids demonstrated that this compound exhibits strong binding affinity. researchgate.net The assay utilized an HPLC method to quantify the interaction between the compound and calf thymus DNA. researchgate.net In this analysis, this compound hydrochloride, at a concentration of 0.50 mg/mL, was shown to bind to DNA at a level of 94.5%. researchgate.net This high percentage of binding is comparable to that of vinblastine, a known DNA-binding agent used as a standard in the study. researchgate.net

Table 1: In Vitro DNA Binding Activity of this compound

| Compound | Concentration | DNA Source | Assay Method | % DNA Binding |

| This compound | 0.50 mg/mL | Calf Thymus | HPLC | 94.5% |

| Data sourced from Schmeda-Hirschmann et al., 2000. researchgate.net |

Mechanistic Insights into Nucleic Acid Interactions

The mechanism through which this compound interacts with DNA appears to be linked to its specific chemical structure. researchgate.net The strong binding activity observed is associated with the presence of an 8-methoxy-9-hydroxy system within ring A of the lycorine-type skeleton that characterizes this compound and its parent compound, pseudolycorine. researchgate.net

This suggests that these functional groups are critical for the molecule's ability to form a stable complex with the DNA molecule. The study that identified this high binding affinity noted that a free hydroxy group seems to be a necessary feature for activity in related compounds, further highlighting the importance of specific hydroxyl and methoxy (B1213986) substitutions in mediating the interaction with nucleic acids. researchgate.netsemanticscholar.org While the precise mode of binding, such as intercalation between base pairs or groove binding, has not been definitively elucidated, these structure-activity relationships provide foundational insights into the chemical basis of its DNA-targeting capabilities.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Molecular and Cellular Activities

The biological activity of 2-O-Acetylpseudolycorine is intrinsically linked to its chemical structure. Modifications to its core structure can significantly impact its molecular and cellular effects.

Molecular and Cellular Activities:

Cytotoxic and Antitumor Activity: this compound, along with its parent compound pseudolycorine (B1215541), has demonstrated activity against various tumor cells. ub.edunih.gov Pseudolycorine is known to inhibit protein synthesis in tumor cells at the peptide bond formation step, although it utilizes a different binding site than the related alkaloid, lycorine (B1675740). ub.edu

DNA Binding Activity: In a study assessing the DNA binding activity of several Amaryllidaceae alkaloids, this compound was among the compounds tested. researchgate.net While some alkaloids showed significant DNA binding, further research is needed to fully elucidate the specific structure-activity trends for the lycorine and homolycorine (B1213549) types. researchgate.netresearchgate.net

Enzyme Inhibition: A computational study identified this compound as a potential inhibitor of H+/K+-ATPase, an enzyme implicated in peptic ulcers. rjpharmacognosy.ir This suggests that the compound's structure is suitable for interacting with the binding site of this enzyme. rjpharmacognosy.ir

The addition of an acetyl group at the 2-O position is a key structural modification that differentiates this compound from pseudolycorine. This alteration can influence the molecule's polarity, solubility, and interaction with biological targets. The precise effects of this acetylation on specific molecular and cellular activities are a subject of ongoing research.

Comparative Analysis with Pseudolycorine and Other Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants produces a wide array of over 300 distinct alkaloids, which are categorized into several structural types, including the lycorine type, to which this compound belongs. ub.edunih.govmdpi.com A comparative analysis of this compound with its parent compound, pseudolycorine, and other Amaryllidaceae alkaloids reveals important SAR insights.

| Alkaloid | Structural Type | Key Structural Features | Reported Activities |

| This compound | Lycorine | Acetyl group at 2-O position | Cytotoxic, potential H+/K+-ATPase inhibitor ub.edurjpharmacognosy.ir |

| Pseudolycorine | Lycorine | Hydroxyl group at 2-O position | Cytotoxic, inhibits protein synthesis ub.edu |

| Lycorine | Lycorine | Different stereochemistry and substitution pattern compared to pseudolycorine | Cytotoxic, antimalarial, antiviral, anti-inflammatory ub.edunih.gov |

| Galanthamine (B1674398) | Galanthamine | Different core skeleton | Acetylcholinesterase inhibitor, used for Alzheimer's disease ub.edumdpi.com |

| Narciclasine | Narciclasine | Different core skeleton | Potent anticancer activity nih.gov |

The presence and position of functional groups, such as hydroxyl and acetyl groups, play a significant role in determining the biological activity of these alkaloids. For instance, the acetylation at the 2-O position in this compound may alter its binding affinity to specific molecular targets compared to the hydroxyl group in pseudolycorine.

Identification of Pharmacophores and Key Functional Groups for Specific Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. nih.gov Identifying the pharmacophore of this compound is key to understanding its interactions with biological targets.

Key Functional Groups and Their Potential Roles:

Pyrrolo[de]phenanthridine Skeleton: This core structure is characteristic of lycorine-type alkaloids and provides the fundamental framework for interaction with biological macromolecules. ub.edu

Oxygenated Substituents (Hydroxyl and Acetoxy Groups): The hydroxyl and acetyl groups on the cyclohexane (B81311) ring are crucial for defining the molecule's polarity and its ability to form hydrogen bonds with target proteins. rjpharmacognosy.ir In a docking study, this compound was noted to have 6 hydrogen bond acceptors and 2 hydrogen bond donors, which are critical for specific intramolecular interactions. rjpharmacognosy.ir

Nitrogen Atom: The tertiary amine within the heterocyclic ring system is a key feature. Its ability to be protonated at physiological pH can be important for ionic interactions with biological targets. researchgate.net

The specific arrangement of these functional groups creates a unique pharmacophoric pattern that allows this compound to interact with its molecular targets, such as enzymes or receptors, leading to its observed biological effects.

Computational SAR Modeling and Predictive Algorithms

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of compounds based on their chemical structure. oncodesign-services.com These in silico approaches can be applied to this compound to further elucidate its SAR.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.us For this compound and its analogues, a QSAR study could involve:

Data Collection: Compiling a dataset of related Amaryllidaceae alkaloids with their measured biological activities (e.g., cytotoxicity against a specific cell line).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their structure (e.g., electronic, steric, and lipophilic properties).

Model Development: Using statistical methods to build a predictive model that correlates the descriptors with the biological activity. scbdd.comrsc.org

Molecular Docking and Dynamics Simulations:

These computational techniques can provide insights into how this compound interacts with a specific protein target at the atomic level. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. A docking study of this compound against H+/K+-ATPase, for example, revealed a binding energy of -8.02 kcal/mol, suggesting a favorable interaction. rjpharmacognosy.ir

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

These computational models can guide the synthesis of new derivatives of this compound with potentially enhanced activity and selectivity by predicting which structural modifications are most likely to be beneficial. nih.gov

Biotechnological Production and Metabolic Engineering

In Vitro Plant Culture Systems for Alkaloid Production

In vitro culture technology is a promising alternative for the sustainable production of Amaryllidaceae alkaloids, bypassing the limitations of field cultivation. mdpi.comnih.gov These systems allow for controlled production, independent of geographical and climatic conditions, and can lead to higher yields of desired metabolites. nih.gov Research into in vitro systems for Amaryllidaceae alkaloid production began as early as 1963 and has since been extensively studied. mdpi.comnih.gov

Various types of in vitro cultures, including shoot cultures, have been established for different Amaryllidaceae species. For instance, shoot cultures of Leucojum aestivum have been shown to produce a range of alkaloids. ptbioch.edu.plmdpi.com The selection of the plant material and the type of in vitro system are critical factors that influence the biosynthetic potential of the cultures. oup.com While much of the research has focused on prominent alkaloids like galanthamine (B1674398) and lycorine (B1675740), the principles are applicable to other alkaloids within the family, including 2-O-acetylpseudolycorine. mdpi.comresearchgate.net The production of alkaloids in these systems can be influenced by various factors such as light, temperature, and the composition of the culture medium. mdpi.comoup.com For example, studies have shown that sucrose (B13894) concentration and temperature can significantly affect biomass and alkaloid production. nih.govmdpi.com

Application of Cell Culture and Tissue Culture Techniques

Cell and tissue culture techniques, particularly callus and suspension cultures, offer a platform for producing specialized plant metabolites. nih.gov However, undifferentiated tissues like callus often produce very low amounts of Amaryllidaceae alkaloids compared to differentiated tissues like bulbs or regenerated bulblets. researchgate.netliverpool.ac.ukguildhe.ac.uk For instance, in studies on Narcissus pseudonarcissus, the highest galanthamine content was found in the basal plate and bulb tissues, with only trace amounts in callus. liverpool.ac.ukguildhe.ac.uk

Despite lower yields, callus cultures are advantageous for their potential for long-term maintenance and as a starting point for generating micropropagated plants or cell suspension cultures. researchgate.net Biotransformation studies using tissue cultures have been instrumental in elucidating the biosynthetic pathways of Amaryllidaceae alkaloids. In one such study, deuterated 4'-O-methylnorbelladine, a key precursor, was fed to shoot cultures of Leucojum aestivum. ptbioch.edu.plnih.gov The results demonstrated its incorporation into various alkaloid skeletons, including the lycorine-type, to which pseudolycorine (B1215541) and its acetylated form belong. ptbioch.edu.plnih.gov This confirms that in vitro systems can perform the complex biochemical reactions, such as oxidative phenol (B47542) coupling, necessary to produce the diverse range of Amaryllidaceae alkaloids. ptbioch.edu.pl

Table 1: Examples of Amaryllidaceae Alkaloid Production in In Vitro Culture Systems

| Plant Species | Culture Type | Target Alkaloid(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Narcissus pseudonarcissus | Callus, Bulblets | Galanthamine, Lycorine | Highest galanthamine content in regenerated bulblets and field-grown bulbs; trace amounts in callus. | liverpool.ac.ukguildhe.ac.uk |

| Leucojum aestivum | Shoot Culture | Galanthamine, Lycorine | Biotransformation of labeled precursors confirmed the biosynthetic pathway. | ptbioch.edu.plnih.gov |

| Leucojum aestivum | Shoot Culture | Galanthamine, Lycorine | Addition of melatonin (B1676174) under salt stress enhanced galanthamine and lycorine accumulation. | researchgate.net |

| Narcissus confusus | Liquid-shaken Culture | Galanthamine | Sucrose concentration optimized to 9% for the best combination of growth and galanthamine production. | mdpi.com |

| Crinum ×powellii 'Album' | Callus Culture | Lycorine, Crinine, Cherylline | Light and auxin modulated the production of various alkaloids and biosynthetic genes. | oup.com |

Genetic Engineering Strategies for Enhanced Biosynthesis in Plants

Metabolic engineering presents a powerful strategy to enhance the production of specific Amaryllidaceae alkaloids like this compound in their native plant hosts or in heterologous systems. biorxiv.orgnih.gov This approach relies on a detailed understanding of the alkaloid's biosynthetic pathway, from precursor molecules to the final active compounds. mdpi.com

The biosynthesis of all Amaryllidaceae alkaloids originates from the amino acids L-phenylalanine and L-tyrosine, which are converted to the central precursor, 4′-O-methylnorbelladine. oup.comnih.gov From this common intermediate, the pathway branches out into different structural types (lycorine, galanthamine, etc.) through specific intramolecular phenol-coupling reactions catalyzed primarily by cytochrome P450 enzymes. oup.commdpi.com The lycorine skeleton, from which this compound is derived, is formed via an ortho-para' oxidative coupling of 4′-O-methylnorbelladine. ub.edunih.gov

Genetic engineering strategies could involve:

Downregulation of competing pathways: Reducing the activity of enzymes that divert precursors away from the desired alkaloid pathway can increase the availability of substrates for its synthesis. nih.gov

Heterologous expression: Introducing the entire biosynthetic pathway into a microbial host like Escherichia coli or yeast is a promising long-term goal for industrial-scale production. biorxiv.orgencyclopedia.pub This approach has been explored for other complex plant alkaloids. biorxiv.org However, a significant challenge for Amaryllidaceae alkaloids is that many enzymes in the later, specific steps of the pathways, including the one leading to pseudolycorine and its subsequent acetylation, have not yet been fully identified or characterized. mdpi.combiorxiv.orgnih.gov

To date, there are no reports of engineered plants or microbial systems specifically designed for the production of this compound. mdpi.com Further research combining multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) is needed to identify the missing biosynthetic genes, which is a prerequisite for successful metabolic engineering. oup.comnih.gov

Role of Endophytic Microorganisms in Sustainable Production

Endophytic microorganisms, which live within plant tissues without causing disease, are emerging as a novel and sustainable resource for the production of valuable plant secondary metabolites. sci-hub.serepec.orgfftc.org.twresearchgate.net These microbes can either produce the compounds themselves or stimulate the host plant to increase their accumulation. sci-hub.semdpi.comnih.gov

Several studies have highlighted the potential of endophytes in the context of Amaryllidaceae alkaloid production:

Direct Production: A significant finding was the isolation of endophytic bacteria belonging to the genus Bacillus from in vitro bulblets of Leucojum aestivum. nih.gov Analysis of the bacterial extracts via Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) identified five Amaryllidaceae alkaloids, including pseudolycorine and acetylpseudolycorine. nih.govdntb.gov.ua This demonstrates that endophytic bacteria possess the genetic machinery to synthesize these complex alkaloids independently of the host plant. nih.gov

Stimulation of Host Production: Inoculation of Lycoris radiata plants with specific bacterial and fungal endophytes has been shown to significantly increase the plant's own production and accumulation of alkaloids. sci-hub.seresearchgate.net The endophytes may induce a mild stress or immune response in the host, leading to the upregulation of genes involved in the alkaloid biosynthetic pathway. sci-hub.se

Source of Novel Compounds: Endophytes represent a vast and largely untapped source of biodiversity and novel chemical structures. mdpi.com Exploring the metabolic capabilities of endophytes from various Amaryllidaceae species could lead to the discovery of new alkaloid derivatives or more efficient production strains.

The use of endophytes offers a green and economically viable production platform. mdpi.com Fermentation of selected endophytic strains in bioreactors could provide a continuous and scalable supply of this compound, overcoming the limitations associated with plant cultivation and chemical synthesis. biorxiv.orgnih.gov

Future Research Directions and Emerging Methodologies

Advanced Omics Technologies in Amaryllidaceae Alkaloid Research

The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process involving numerous enzymes and regulatory networks that are still not fully understood. mdpi.com While significant progress has been made, particularly in elucidating the early steps of the pathway up to the common precursor 4'-O-methylnorbelladine, many downstream enzymes remain undiscovered. nih.govresearchgate.netbiorxiv.org Advanced omics technologies are indispensable tools for closing these knowledge gaps. researchgate.netoup.com The integration of genomics, transcriptomics, proteomics, and metabolomics provides a systems-biology perspective, enabling a more holistic understanding of alkaloid production. oup.com

Genomics and Transcriptomics: High-throughput sequencing has facilitated the generation of transcriptomes for several Amaryllidaceae species, such as Narcissus sp. aff. pseudonarcissus and Lycoris aurea. nih.govresearchgate.net These datasets are invaluable for "transcriptome mining," a process to identify candidate genes encoding biosynthetic enzymes by searching for sequences similar to known enzyme families (e.g., P450 monooxygenases, methyltransferases). researchgate.net Future work will involve sequencing the complete genomes of more Amaryllidaceae plants, which will provide insights into the genomic organization of biosynthetic gene clusters and their regulatory elements. oup.com Comparing tissues or species with different alkaloid profiles at the transcriptomic level can pinpoint the specific genes whose expression levels correlate with the production of certain alkaloids. oup.com

Proteomics: Proteomics complements genomic and transcriptomic data by providing a direct snapshot of the proteins present in a cell at a given time. SWATH-MS-based proteomics has been used to compare protein expression in different Lycoris species, revealing differentially expressed proteins related to amino acid metabolism and the galanthamine (B1674398) synthesis pathway. mdpi.com Future proteomic studies can help identify post-translational modifications that regulate enzyme activity and uncover the subcellular localization of biosynthetic enzymes, which is crucial for understanding metabolic channeling. oup.comnih.gov

The integration of these omics platforms is a powerful approach. For instance, by correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics) across different plant tissues or developmental stages, researchers can build robust hypotheses about gene function that can then be validated experimentally. oup.commdpi.com

| Omics Technology | Application in Amaryllidaceae Research | Potential Insights |

| Genomics | Whole-genome sequencing of alkaloid-producing plants. | Identification of biosynthetic gene clusters, regulatory DNA elements, and evolutionary relationships. oup.com |

| Transcriptomics | RNA-Seq of different tissues and species to create expression atlases. nih.govresearchgate.net | Discovery of candidate genes for biosynthetic enzymes and transcription factors regulating the pathways. mdpi.com |

| Proteomics | SWATH-MS and other mass spectrometry methods to quantify protein expression. mdpi.com | Identification of expressed enzymes, their post-translational modifications, and subcellular localization. oup.comnih.gov |

| Metabolomics | GC-MS and LC-MS to profile the full range of small molecules. researchgate.netresearchgate.net | Discovery of novel alkaloids, identification of pathway intermediates, and understanding metabolic flux. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new therapeutic agents. cas.orgmednexus.org For natural products like Amaryllidaceae alkaloids, these computational tools offer powerful ways to navigate vast chemical and biological data landscapes. cas.org

Key applications in alkaloid research include:

Bioactivity Prediction: ML models, such as deep neural networks, can be trained on existing data to predict the biological activities of new or hypothetical alkaloid structures. cas.org Quantitative Structure-Activity Relationship (QSAR) models can identify the specific structural features of an alkaloid that are crucial for its therapeutic effect, guiding the design of more potent analogs. cas.org

Target Identification: AI can analyze biological data to predict the molecular targets of alkaloids, helping to elucidate their mechanisms of action. cas.org

Generative Models: AI can design novel molecular structures from scratch that are optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles. cas.org This could be used to generate novel analogs of 2-O-Acetylpseudolycorine with enhanced therapeutic potential.

Biocatalyst Engineering: A major bottleneck in producing complex alkaloids is the efficiency of the biosynthetic enzymes. nih.gov Researchers have successfully paired biosensor-assisted screening with a structure-based residual neural network to rapidly engineer an Amaryllidaceae methyltransferase, improving its catalytic activity and reducing the formation of unwanted byproducts. biorxiv.orgnih.gov This hybrid biosensor-ML approach represents a powerful strategy for optimizing enzymes in the biosynthetic pathways of compounds like this compound. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Bioactivity Prediction | Using models to forecast the therapeutic properties of compounds based on their chemical structure. cas.org | Predicting the anticancer or antiviral potential of novel, unsynthesized analogs of this compound. |

| Generative Chemistry | Designing new molecules with desired properties using generative AI models. cas.org | Creating a virtual library of novel lycorine-type scaffolds with potentially improved efficacy. |

| Enzyme Engineering | Applying ML to predict beneficial mutations for improving enzyme function. nih.gov | Optimizing the unknown acetyltransferase responsible for creating this compound to improve yield in a bio-engineered system. |

| Mechanism of Action | Predicting the protein targets and pathways affected by a compound. cas.org | Elucidating how this compound exerts its cytotoxic effects at a molecular level. |

Nanotechnology Applications for Studying Molecular Interactions

Nanotechnology provides tools at the molecular scale that can be leveraged for both studying and delivering Amaryllidaceae alkaloids. While specific applications to this compound are not yet documented, the field offers promising future directions. Potential applications include the development of nanoparticle-based delivery systems to improve the bioavailability and targeted delivery of cytotoxic alkaloids to tumor cells, thereby increasing efficacy and reducing systemic toxicity. Nanosensors could also be designed for the highly sensitive detection of alkaloids within single cells or in complex biological fluids, offering new ways to study their pharmacokinetics and molecular interactions in real-time.

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Despite decades of research, significant gaps remain in our understanding of Amaryllidaceae alkaloid biosynthesis. researchgate.netnih.gov All AAs are derived from the common precursor norbelladine (B1215549), which is formed from the amino acids phenylalanine and tyrosine. oup.comnih.gov Norbelladine is then O-methylated to form 4′-O-methylnorbelladine, the last common intermediate before the pathway branches out to form the various structural skeletons through different modes of intramolecular oxidative phenol (B47542) coupling. nih.govresearchgate.netmdpi.com

The enzymes responsible for many of these key branching and tailoring steps, such as the specific oxidoreductases (likely cytochrome P450 enzymes) and acetyltransferases, have not been identified. mdpi.comrsc.org For instance, the enzyme that catalyzes the acetylation of pseudolycorine (B1215541) at the C-2 position to form this compound is currently unknown. nih.gov

Future research will focus on:

Functional Characterization: Using the candidate genes identified through omics approaches, researchers will express these proteins in heterologous systems (like E. coli or yeast) to test their enzymatic activity and confirm their role in the pathway. nih.govbiorxiv.org

Structural Biology: Elucidating the three-dimensional crystal structures of biosynthetic enzymes is critical for understanding their reaction mechanisms and substrate specificity. oup.com This knowledge is essential for rational protein engineering to improve enzyme performance or even create enzymes that produce novel compounds. oup.comnih.gov

Pathway Reconstruction: A long-term goal is to reconstruct the entire biosynthetic pathway for valuable alkaloids in a microbial host like yeast. biorxiv.org This would enable sustainable, industrial-scale production of compounds like galanthamine and potentially this compound, independent of plant cultivation. biorxiv.orgnih.gov

Development of Novel Bioanalytical Tools for In Situ Research

Understanding where and when alkaloids are synthesized and stored within the plant is crucial for understanding their physiological role. Novel bioanalytical tools are needed to move beyond analyzing bulk tissue extracts and towards studying these compounds in situ. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the workhorses for alkaloid quantification but require tissue destruction. researchgate.netresearchgate.net

Emerging techniques that hold promise for in situ research include:

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of hundreds of molecules, including alkaloids, directly on a thin section of plant tissue, providing a "molecular microscope" view of alkaloid localization in organs like bulbs and leaves.

Biosensors: As demonstrated in the engineering of Amaryllidaceae enzymes, genetically encoded biosensors can be developed to respond to the presence of specific alkaloids. biorxiv.orgnih.gov These sensors could potentially be expressed in living plant cells to monitor alkaloid production in real-time in response to different developmental or environmental cues.

Advanced Spectroscopy: Techniques like Raman spectroscopy could be used to detect alkaloids in living tissues non-destructively, although challenges in sensitivity and specificity for complex mixtures remain. oup.com

Expanding the Chemical Diversity of this compound Analogs

The natural diversity of Amaryllidaceae alkaloids is vast, with over 650 structures identified. oup.commdpi.com However, this represents only a fraction of the potential chemical space. Expanding the structural diversity of lead compounds like this compound through synthetic and biosynthetic methods is a key strategy for developing new drugs with improved properties. nih.gov

Future approaches include:

Combinatorial Biosynthesis: By expressing a mix of biosynthetic enzymes from different organisms or engineered variants in a microbial host, researchers can create novel pathways that generate "unnatural" natural products. nih.gov This could involve combining enzymes from different Amaryllidaceae species to produce hybrid alkaloid structures.

Semi-synthesis: Using a readily available natural alkaloid as a starting scaffold, chemists can apply a variety of reactions to create a library of new derivatives. For this compound, this could involve modifying the acetyl group or making changes to the core lycorine (B1675740) skeleton.

Directed Evolution: This technique can be used to evolve biosynthetic enzymes to accept new substrates or catalyze new reactions, leading to the production of novel analogs. nih.gov For example, the acetyltransferase that produces this compound could be evolved to use different acyl donors, creating a range of ester derivatives at the C-2 position.

By systematically creating and testing analogs of this compound, researchers can build detailed structure-activity relationship (SAR) models, providing a roadmap for the rational design of the next generation of alkaloid-based therapeutics. nih.gov

Q & A

Q. 1.1. What are the primary methodologies for isolating and identifying 2-O-Acetylpseudolycorine from natural sources?

To isolate and identify this compound, researchers typically employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS). Key steps include:

- Extraction : Use polar solvents (e.g., methanol, ethanol) to extract alkaloids from plant material.

- Purification : Fractionate crude extracts via column chromatography using silica gel or reverse-phase columns.

- Structural Elucidation : Confirm identity via - and -NMR for acetyl group verification and MS for molecular weight determination.

Critical considerations include solvent optimization and comparison with literature spectra for validation .

Q. 1.2. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Biological activity assays should align with the compound’s hypothesized mechanism (e.g., acetylcholinesterase inhibition, anticancer activity). Steps include:

- Target Selection : Prioritize targets based on structural analogs (e.g., lycorine derivatives).

- Assay Optimization : Use dose-response curves (0.1–100 µM) and controls (positive/negative, solvent-only).

- Data Validation : Apply statistical tests (e.g., ANOVA for IC comparisons) and replicate experiments to ensure reproducibility.

Document reagent sources and assay conditions meticulously to enable replication .

Q. 1.3. What spectroscopic techniques are essential for characterizing synthetic this compound derivatives?

Key techniques include:

- NMR Spectroscopy : Confirm acetylation at the 2-O position via chemical shifts (e.g., δ 2.1–2.3 ppm for acetyl protons).

- IR Spectroscopy : Identify carbonyl stretches (~1740 cm) for acetyl groups.